![molecular formula C12H9NO2 B11900920 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one typically involves multi-step reactions. One efficient approach utilizes a three-step sequence:
Metalation of 1,2,4-triazines:
Catalytic Reduction: Catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine proceeds stereospecifically to give the sterically crowded all-cis-2,3,4,4a,9,9a-hexahydro-derivative.
Nitration and Oxidation: The 4-nitro derivatives and an oxidation by-product, 9-hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine, are obtained by nitration.
Industrial Production Methods
the principles of green chemistry and efficient multi-component reactions are often employed to optimize yield and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic reduction can lead to stereospecific products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Metalation using organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits potential as a bioactive molecule with antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an ATP mimetic inhibitor of Cdc7, which plays a crucial role in cell cycle regulation . By inhibiting this kinase, the compound can potentially halt the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one is unique due to its hydroxyl group at the 9-position, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C12H9NO2 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
9-hydroxy-2,9-dihydroindeno[2,1-c]pyridin-1-one |
InChI |
InChI=1S/C12H9NO2/c14-11-9-4-2-1-3-7(9)8-5-6-13-12(15)10(8)11/h1-6,11,14H,(H,13,15) |
InChI-Schlüssel |
ZILWPZOHRBFLMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C(C(C2=C1)O)C(=O)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



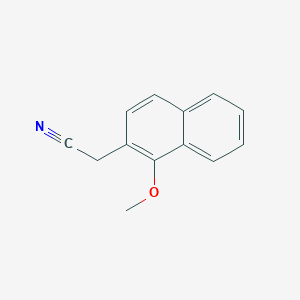
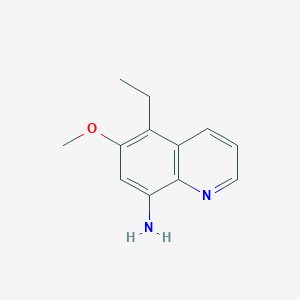

![2H-Thiopyrano[2,3-e]benzofuran-2-one](/img/structure/B11900868.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)
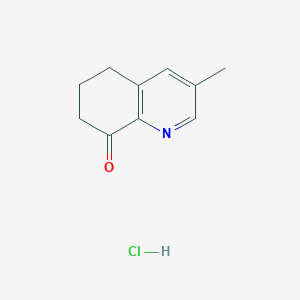
![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)
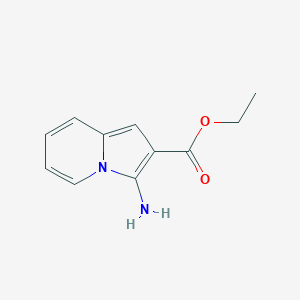
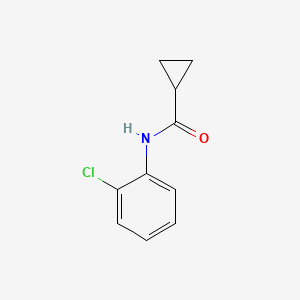

![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)
